1-Butanol, 3-(3-hydroxybutoxy)-

Pharmaceutical Chemistry Analytical Chemistry Chiral Synthesis

1-Butanol, 3-(3-hydroxybutoxy)- (CAS 65849-81-2), systematically named 3-(3-hydroxybutoxy)-1-butanol, is an acyclic hydroxylated ether with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol. This compound is the primary regioisomer of the pharmacologically active mixture known as Dihydroxydibutylether (DHBE), a choleretic and hepatoprotective agent used in the treatment of biliary calculosis and dyslipidemia.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 65849-81-2
Cat. No. B3192833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanol, 3-(3-hydroxybutoxy)-
CAS65849-81-2
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(CCOC(C)CCO)O
InChIInChI=1S/C8H18O3/c1-7(10)4-6-11-8(2)3-5-9/h7-10H,3-6H2,1-2H3
InChIKeyHNXKBOZFEUCZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxybutoxy)-1-butanol (CAS 65849-81-2): Procurement Specifications and Baseline Characterization for Scientific Sourcing


1-Butanol, 3-(3-hydroxybutoxy)- (CAS 65849-81-2), systematically named 3-(3-hydroxybutoxy)-1-butanol, is an acyclic hydroxylated ether with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol [1]. This compound is the primary regioisomer of the pharmacologically active mixture known as Dihydroxydibutylether (DHBE), a choleretic and hepatoprotective agent used in the treatment of biliary calculosis and dyslipidemia [2]. It exists as a racemic mixture with two stereocenters, giving rise to four possible stereoisomers [3]. While often encountered as a component of the DHBE mixture, the isolated compound has been described in patents for its preparation in a pure state, enabling its use as a specific analytical standard or as a single-component active pharmaceutical ingredient (API) [4].

Why 3-(3-Hydroxybutoxy)-1-butanol (CAS 65849-81-2) Cannot Be Replaced by Generic DHBE Mixtures or Other Regioisomers


Procuring a generic mixture of Dihydroxydibutylether (DHBE) or an alternative regioisomer like 4-(3-hydroxybutoxy)-2-butanol (I) or 3-(3-hydroxy-1-methylpropoxy)-1-butanol (III) is not equivalent to sourcing pure 3-(3-hydroxybutoxy)-1-butanol (II). The DHBE mixture is composed of three distinct regioisomers in varying, often poorly defined, proportions [1]. Critically, industrial-scale separation of these isomers was long considered economically unfeasible [2]. Therefore, applications requiring a single, well-characterized molecular entity—such as analytical reference standards, controlled pharmaceutical studies, or synthesis of specific stereoisomers—cannot rely on the isomeric mixture [3]. Furthermore, the single components of an isomeric mixture are known to potentially exert different pharmacological actions, making precise composition a critical quality attribute for drug development [4].

Quantitative Evidence for 3-(3-Hydroxybutoxy)-1-butanol (CAS 65849-81-2) Against Closest Analogs


Regioisomeric Purity: Availability as a Single Isomer vs. DHBE Mixture

Dihydroxydibutylether (DHBE) is a mixture of three regioisomers: 4-(3-hydroxybutoxy)-2-butanol (I), 3-(4-hydroxy-2-butoxy)-1-butanol (II'), and 3-(3-hydroxybutoxy)-1-butanol (III). The target compound, 3-(3-hydroxybutoxy)-1-butanol (III), is the main regioisomer in this mixture [1]. A validated LC-MS/MS method was developed to separate and quantify these isomers in human plasma, confirming their distinct chromatographic behavior and the ability to measure each individually [2]. The patent literature explicitly states that the isomeric mixture cannot be separated into single components using economically viable industrial methods, highlighting the unique value of sourcing the pre-isolated, pure compound [3].

Pharmaceutical Chemistry Analytical Chemistry Chiral Synthesis

Industrial Process Feasibility: Targeted Synthesis vs. Fractional Distillation

The conventional method for producing the DHBE mixture involves acid-catalyzed condensation of 1,3-butanediol, yielding a complex mixture of ethers and by-products. Fractional distillation can isolate the mixture of isomeric hydroxylated ethers, but it is contaminated with numerous by-products and cannot separate the individual regioisomers [1]. In contrast, the preparation of pure 3-(3-hydroxybutoxy)-1-butanol (Compound II) requires a specific synthetic route and purification process, as described in the patent literature, which is the only viable method for obtaining it in high purity [2].

Process Chemistry Separation Science Industrial Manufacturing

Boiling Point Differentiation from a Common Industrial Solvent

Despite sharing the same molecular formula (C₈H₁₈O₃) and a similar molecular weight (~162.23 g/mol) with the common industrial solvent diethylene glycol butyl ether (DEGBE, CAS 112-34-5), 3-(3-hydroxybutoxy)-1-butanol exhibits a significantly higher boiling point [1] [2]. This difference is a direct consequence of the compound's unique molecular architecture, which features two hydroxyl groups in a specific arrangement rather than DEGBE's polyether structure with a single terminal hydroxyl group, leading to stronger intermolecular hydrogen bonding.

Physicochemical Properties Solvent Selection Thermal Processing

Distinct Pharmacological Activity: Rationale for Single-Component Use

While the mixture of isomers (DHBE) has demonstrated clinical efficacy in reducing bile saturation index (e.g., from 1.64 to 1.03, p<0.01) in patients with cholesterol gallstones [1], the patent literature for the pure compound acknowledges that the individual components can exert different pharmacological actions [2]. Although direct in vivo comparative data for the single isomer versus the mixture are not available in the public domain, the patent's explicit statement provides a strong scientific rationale for developing and sourcing the pure compound for targeted therapeutic applications or detailed mechanistic studies, rather than relying on the less-characterized mixture [2].

Pharmacology Drug Development Toxicology

High-Value Procurement Scenarios for 3-(3-Hydroxybutoxy)-1-butanol (CAS 65849-81-2)


Pharmaceutical Reference Standard and Analytical Method Development

The validated LC-MS/MS method for separating DHBE regioisomers in human plasma demonstrates the analytical distinctness of 3-(3-hydroxybutoxy)-1-butanol [1]. Sourcing the pure compound is essential for its use as a certified reference standard in quality control laboratories. This ensures accurate quantification and identification of this specific isomer in drug substance batches, bioanalytical studies, or during the development of new separation methods, which cannot be achieved with the undefined DHBE mixture [2].

Chiral Drug Substance Synthesis

3-(3-Hydroxybutoxy)-1-butanol contains two stereocenters, giving rise to four possible stereoisomers [1]. The patented processes describe the preparation of the compound and its pure diastereoisomers [2]. Procuring the racemic mixture of this specific regioisomer serves as a crucial starting material or intermediate for the targeted synthesis of a single, optically pure stereoisomer. This enables the development of new chemical entities with potentially improved or distinct pharmacological profiles compared to the parent mixture.

Specialty Solvent for High-Temperature Reactions

With a boiling point of 278.4 °C, 3-(3-hydroxybutoxy)-1-butanol offers a significantly higher thermal operating window compared to structurally similar industrial solvents like diethylene glycol butyl ether (bp 230-231 °C) [1] [2]. This makes it a specialty solvent of interest for chemical reactions or physical processes, such as polymer processing or high-temperature cleaning formulations, where a less volatile, high-boiling solvent with specific solvating properties (conferred by its dual hydroxyl groups) is required.

Mechanistic Pharmacological Studies

The clinical efficacy of DHBE in hepatoprotection and choleresis is well-documented, but the contribution of its individual isomers remains unclear [1]. The patent literature explicitly notes that individual isomers can have different pharmacological actions [2]. Therefore, pure 3-(3-hydroxybutoxy)-1-butanol is a necessary tool for deconvoluting the activity of the mixture. It enables in vitro and in vivo studies to isolate the specific biological targets and pathways associated with this major component, a critical step in rational drug design and the development of follow-on compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butanol, 3-(3-hydroxybutoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.